4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
Overview
Description
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives pharmacologically active .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in various biological activities . These interactions often lead to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can contribute to the compound’s overall biological activity .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can help in developing new therapeutic agents . The interactions of this compound with these biomolecules can lead to significant changes in biochemical pathways, potentially offering new avenues for drug development.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative activity against cancer cells, suggesting that this compound may have similar effects . Additionally, this compound’s impact on cell signaling pathways can lead to alterations in cellular responses, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have shown that indole derivatives can bind to the active sites of enzymes, influencing their activity . The binding interactions of this compound with these biomolecules can result in significant biochemical changes, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that indole derivatives exhibit varying degrees of stability and degradation, which can influence their long-term effects on cellular function . For example, the stability of this compound in in vitro and in vivo studies can affect its efficacy and potential therapeutic applications. Understanding the temporal effects of this compound is crucial for optimizing its use in laboratory and clinical settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, the antiproliferative activity of this compound against cancer cells can be influenced by the dosage, with higher doses potentially resulting in greater efficacy but also increased toxicity. Understanding the dosage effects of this compound is essential for determining its therapeutic window and optimizing its use in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels, potentially leading to significant biochemical changes . For example, this compound’s interactions with metabolic enzymes can result in alterations in metabolic pathways, contributing to its therapeutic potential. Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within cells . For example, the distribution of this compound within different cellular compartments can affect its efficacy and potential therapeutic applications. Understanding the transport and distribution of this compound is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the localization of this compound within the nucleus or mitochondria can influence its effects on gene expression and cellular metabolism. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
Properties
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-10-2-3-13-11(8-10)12-9-18(7-6-14(12)17-13)15(19)4-5-16(20)21/h2-3,8,17H,4-7,9H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKTYLCKZMZWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.